Cyclopentamine

Overview

Description

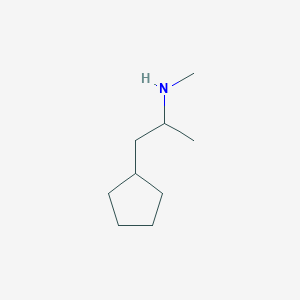

Cyclopentamine (chemical name: N,α-dimethylcyclopentaneethanamine) is a secondary amine with the molecular formula C₉H₁₉N·HCl (as its hydrochloride salt) and a molecular weight of 141.26 g/mol . It is synthesized via reductive amination of cyclopentanone, a ketone derived from biomass-based furan compounds, using catalysts such as Ru/Nb₂O₅-L or Ni/Al₂O₃, achieving yields up to 97% under optimized conditions . This compound hydrochloride is a brown crystalline powder with a melting point of 198–201°C and is classified as an adrenergic agent, primarily used in pharmaceuticals for its stimulant effects on the sympathetic nervous system . It has historical applications in antihistamine formulations and respiratory therapies, though its use is now restricted in some regions due to regulatory controls .

Preparation Methods

Cyclopentamine can be synthesized through several methods. One common method involves the reaction of cyclopentanone with ammonia in the presence of a catalyst such as Raney nickel. The reaction is carried out under hydrogen at elevated temperatures (120-180°C) and pressures (50-110 kg/cm²). The product is then purified through rectification to obtain this compound with a purity of up to 98% .

Chemical Reactions Analysis

Cyclopentamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclopentanone.

Reduction: It can be reduced to form cyclopentanol.

Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents used in these reactions include hydrogen, halogens, and oxidizing agents. The major products formed from these reactions are cyclopentanone, cyclopentanol, and halogenated this compound derivatives .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

Cyclopentamine serves as an important intermediate in the synthesis of various chemical compounds. Its structure allows for versatile reactions that facilitate the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Industrial Use

In the industrial sector, this compound is utilized in the production of pesticides and other chemicals. Its properties make it suitable for formulations that require specific reactivity or stability under varying conditions.

Biological Applications

Neurotransmitter Release

Research indicates that this compound acts as a releasing agent for catecholamine neurotransmitters such as norepinephrine, epinephrine, and dopamine. This mechanism suggests potential applications in treating conditions related to neurotransmitter imbalances, including attention deficit hyperactivity disorder (ADHD) and certain mood disorders.

Stimulant Properties

Due to its stimulant effects, this compound has been explored for use in enhancing cognitive function and physical performance. Studies have shown its ability to improve alertness and reduce fatigue, making it a candidate for further research in sports medicine and cognitive enhancement .

Medical Applications

Nasal Decongestant

Historically, this compound was marketed as an over-the-counter nasal decongestant due to its vasoconstrictive properties. Although its use has declined due to safety concerns, it remains relevant in discussions about alternative treatments for nasal congestion .

Pain Management

In clinical settings, this compound has been noted for its muscle relaxant properties. It has shown effectiveness in alleviating pain associated with musculoskeletal conditions, although it is less commonly used today compared to newer agents .

Study on Neurotransmitter Effects

A study examining the effects of this compound on neurotransmitter release highlighted its significant impact on increasing norepinephrine levels in vitro. This finding supports its potential use in developing treatments for conditions characterized by low norepinephrine levels.

Clinical Observations

Clinical observations have documented the efficacy of this compound as a muscle relaxant. In one study involving patients with chronic back pain, significant relief was reported in 181 out of 193 cases treated with this compound-based formulations .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemistry | Intermediate in chemical synthesis |

| Industry | Production of pesticides |

| Biology | Neurotransmitter release agent |

| Medicine | Former nasal decongestant; muscle relaxant |

| Research | Potential stimulant for cognitive enhancement |

Mechanism of Action

Cyclopentamine acts as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine. Its effects on norepinephrine and epinephrine mediate its decongestant properties, while its effects on all three neurotransmitters contribute to its stimulant effects. When ingested in sufficient quantities, this compound produces effects similar to those of amphetamine and methamphetamine .

Comparison with Similar Compounds

Cyclopentamine belongs to the alkylamine class of sympathomimetic amines. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Pharmacological Comparison

Key Observations :

- Structural Differences: this compound’s cyclopentane ring distinguishes it from Tuaminoheptane (linear chain) and Propylhexedrine (cyclohexane ring). This imparts unique steric and electronic properties affecting receptor binding .

- Pharmacological Activity: this compound’s adrenergic activity is weaker than Propylhexedrine but stronger than Heptaminol, which primarily acts as a vasodilator . Unlike Methapyrilene, this compound lacks significant H1 antagonism .

- Tyrosinase Inhibition: this compound exhibits lower tyrosinase inhibitory activity compared to N-methyl piperazine derivatives, as shown in melanogenesis studies (IC₅₀ > 100 μM vs. 12 μM for compound C) .

Regulatory Status

- Tuaminoheptane: Banned in the EU and US as a recreational drug precursor .

- Methapyrilene: Withdrawn globally due to carcinogenicity concerns .

Biological Activity

Cyclopentamine, a cyclopentylamine derivative, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its cyclopentyl group attached to an amine. This structural feature influences its interaction with various biological targets, including receptors and enzymes. Notably, this compound derivatives have been explored as inhibitors of fatty acid synthase (FASN), an enzyme crucial for lipid metabolism and associated with several diseases, including cancer and metabolic disorders .

The inhibition of FASN by this compound derivatives can lead to reduced lipid synthesis, which is beneficial in conditions characterized by excessive lipid production, such as obesity and certain types of cancer. This mechanism highlights the potential therapeutic applications of this compound in metabolic regulation.

Biological Activities

This compound exhibits several biological activities that are relevant for therapeutic applications:

- Fatty Acid Synthase Inhibition : this compound derivatives have been shown to inhibit FASN activity. This inhibition can result in decreased food intake and altered lipid metabolism, making it a candidate for obesity treatment .

- Vasopressor Activity : this compound hydrochloride acts as a vasopressor agent without significant central nervous system effects. It is administered intramuscularly and has been used in clinical settings to manage blood pressure .

- Chemokine Receptor Antagonism : Research indicates that cyclopentylamines can function as antagonists for chemokine receptor 2 (CCR2). This property suggests potential applications in treating inflammatory diseases and conditions involving chemokine signaling .

Case Study 1: FASN Inhibition

A study focused on novel 3-substituted cyclopentylamine derivatives demonstrated their effectiveness in inhibiting FASN. The research involved synthesizing these compounds and evaluating their inhibitory potency using in vitro assays. The results indicated significant IC50 values, suggesting strong inhibitory effects on FASN activity, which could translate into therapeutic benefits for obesity and related metabolic disorders .

Case Study 2: Vasopressor Effects

Clinical evaluations of this compound hydrochloride highlighted its vasopressor properties. In a controlled trial, patients receiving this compound showed improved blood pressure management compared to control groups. The findings reinforced the compound's utility in acute care settings where rapid blood pressure stabilization is required .

Data Table: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclopentamine, and how do reaction conditions (e.g., catalysts, temperature) influence yield and purity?

Q. What methodologies are recommended for assessing this compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can detect degradation products. For hygroscopic samples (e.g., this compound hydrochloride), use desiccants and inert packaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., CNS stimulant vs. anti-tachycardic effects)?

Contradictions may arise from differences in study models (e.g., in vitro receptor binding vs. in vivo cardiovascular assays). A systematic approach includes:

- Comparative dose-response studies : Test this compound’s affinity for α-adrenergic vs. dopamine receptors using radioligand binding assays .

- Species-specific metabolism analysis : Use LC-MS to identify metabolite profiles in rodent vs. human hepatocytes .

- Meta-analysis : Aggregate existing data to identify trends (e.g., higher doses correlating with CNS effects) .

Q. What are the challenges in optimizing this compound synthesis for scalable production while maintaining enantiomeric purity?

Key issues include racemization during amination and side-product formation. Solutions:

- Chiral catalysts : Use (R)-BINAP with palladium for asymmetric synthesis .

- Process analytical technology (PAT) : Monitor reaction progress in real-time via FTIR to adjust conditions dynamically .

- Crystallization control : Employ chiral solvents (e.g., (S)-limonene) to enhance enantiomeric excess .

Q. How do regulatory classifications (e.g., doping prohibitions, controlled substance laws) impact this compound research?

this compound is listed by the World Anti-Doping Agency (WADA) as a stimulant, requiring strict documentation for in vivo studies . Researchers must:

- Compliance checks : Verify local regulations (e.g., Papua New Guinea’s Poisons Act) before importing or testing .

- Ethical approvals : Justify dosing protocols in animal/human trials to institutional review boards (IRBs) .

Q. Methodological Recommendations

- Data Contradictions : Use triangulation (e.g., combining HPLC, NMR, and pharmacological assays) to validate results .

- Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .

- Ethical Compliance : Document impurity profiles and toxicity data (e.g., LD50) for regulatory submissions .

Properties

IUPAC Name |

1-cyclopentyl-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXKQSZZZPGLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861710 | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-45-4 | |

| Record name | Cyclopentamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9Q6M8O60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

113-115 | |

| Record name | Cyclopentamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.